(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalotaxine is a benzazepine alkaloid isolated from the plant genus Cephalotaxus, which is native to East Asia. This compound was first isolated in 1963 and has since been studied for its unique structure and potential therapeutic applications . Cephalotaxine is known for its complex multicyclic skeleton, which is derived from aromatic amino acid precursors such as phenylalanine and tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization. This method builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another approach involves the borohydride reduction of cephalotaxinone, which is prepared through a Mannich cyclization of an intermediate diketone .
Industrial Production Methods: Despite numerous synthetic efforts, commercial production of cephalotaxine is still largely dependent on extraction from plant sources, particularly Cephalotaxus harringtonii . This is due to the higher abundance of cephalotaxine in the plant compared to its synthetic counterparts.
Chemical Reactions Analysis
Types of Reactions: Cephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative metabolism of aromatic precursors leads to the formation of highly oxygenated cyclohexyl derivatives .
Common Reagents and Conditions:
Oxidation: Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: Borohydride reduction is commonly used for converting cephalotaxinone to cephalotaxine.
Substitution: Involves reagents like alkyl halides for introducing different functional groups.
Major Products: The major products formed from these reactions include various cephalotaxine derivatives, such as homoharringtonine, which is synthesized through esterification of cephalotaxine .
Scientific Research Applications
Cephalotaxine has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its role in plant metabolism and biosynthesis pathways.
Medicine: Exhibits potent antileukemia effects by inhibiting protein synthesis in leukemia cells.
Industry: Employed in the development of new antitumor agents due to its unique structure and bioactivity.
Mechanism of Action
Cephalotaxine exerts its effects primarily by inhibiting protein synthesis. It binds to the peptidyl transferase center of the human ribosome, thereby preventing the elongation of the polypeptide chain . This mechanism is particularly effective against leukemia cells, where it induces apoptosis by activating the mitochondrial apoptosis pathway and inhibiting autophagy flow .
Comparison with Similar Compounds
Cephalotaxine is unique among its analogs due to its specific multicyclic structure and potent biological activity. Similar compounds include:
Harringtonine: Another alkaloid from Cephalotaxus with similar antileukemia properties.
Homoharringtonine: A derivative of cephalotaxine used in cancer treatment.
Cephalosines: A group of alkaloids with similar structures but varying biological activities.
Properties
Molecular Formula |
C18H21NO4 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17?,18-/m0/s1 |
InChI Key |
YMNCVRSYJBNGLD-ABHNRTSZSA-N |
Isomeric SMILES |
COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Canonical SMILES |
COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.